7-Deaza-2'-deoxyguanosine 5'-triphosphate
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Overview
Description
7-Deaza-2’-deoxyguanosine 5’-triphosphate is a nucleotide analog that has garnered significant attention in the fields of molecular biology and biochemistry. This compound is structurally similar to the natural nucleotide guanosine triphosphate but lacks the nitrogen atom at the seventh position of the guanine base, which is replaced by a carbon atom. This modification imparts unique properties to the compound, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxyguanosine 5’-triphosphate typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups, selective halogenation, and subsequent phosphitylation. The final product is obtained through deprotection and purification processes .
Industrial Production Methods: Industrial production of 7-Deaza-2’-deoxyguanosine 5’-triphosphate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Deaza-2’-deoxyguanosine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleotide analogs with different functional groups .
Scientific Research Applications
7-Deaza-2’-deoxyguanosine 5’-triphosphate has a wide range of scientific research applications, including:
Biology: Employed in DNA sequencing to overcome compression problems in gel electrophoresis.
Medicine: Investigated for its potential in telomerase inhibition, which has implications in cancer research.
Industry: Utilized in the production of various nucleotide analogs for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it competes with natural guanosine triphosphate and blocks telomerase activity. This alteration in the DNA structure makes it difficult for telomerase to recognize and extend the telomere, thereby inhibiting telomere synthesis .
Comparison with Similar Compounds
2’-Deoxyguanosine 5’-triphosphate: The natural counterpart with a nitrogen atom at the seventh position.
7-Deaza-2’-deoxyisoguanosine: Another nucleotide analog with similar structural modifications
Uniqueness: 7-Deaza-2’-deoxyguanosine 5’-triphosphate is unique due to its ability to improve PCR yields and accuracy in GC-rich sequences, as well as its potential in telomerase inhibition. These properties make it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
[[5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N4O13P3/c12-11-13-9-5(10(17)14-11)1-2-15(9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLXAZJTLIUPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N4O13P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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